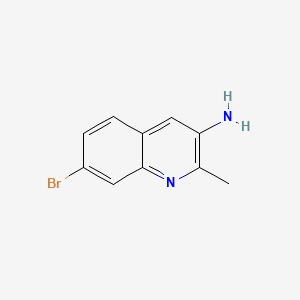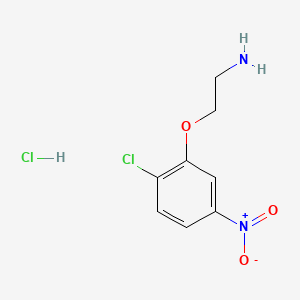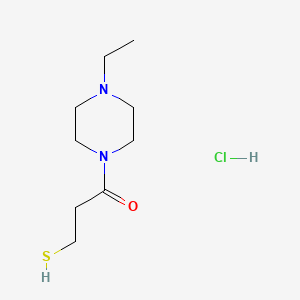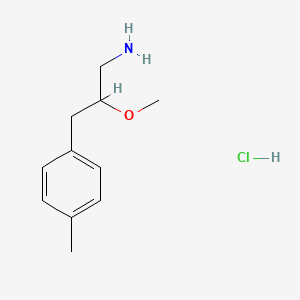![molecular formula C9H16ClNO3 B6607839 methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2839144-23-7](/img/structure/B6607839.png)
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (MAM-7-OC-HCl) is an organic compound with a chemical formula of C9H17ClN2O3. It is a white crystalline powder that is soluble in water and ethanol. MAM-7-OC-HCl is a versatile compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of advantages and limitations for laboratory experiments.
科学的研究の応用
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying enzyme-catalyzed reactions, as a substrate for studying the mechanism of action of enzymes, and as a model compound for studying enzyme inhibition. It has also been used to study the structure and function of proteins, and as a tool for studying the structure-activity relationship of drugs. Additionally, it has been used in the study of the mechanism of action of drugs and the development of new drugs.
作用機序
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is an inhibitor of enzymes involved in the metabolism of nucleic acids. It inhibits the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential component of DNA. It also inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential component of the folate cycle. By inhibiting these enzymes, this compound can interfere with the synthesis of DNA and thus inhibit the growth of cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, to inhibit the formation of blood clots, and to reduce the risk of stroke. Additionally, it has been found to reduce the risk of cardiovascular disease, to reduce the risk of type 2 diabetes, and to reduce the risk of obesity.
実験室実験の利点と制限
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations, and its effects can vary depending on the concentration used.
将来の方向性
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of potential future directions. It could be used to study the structure-activity relationship of drugs, as a tool for drug discovery and development, and as a tool for studying enzyme inhibition. Additionally, it could be used to study the mechanism of action of drugs, as a tool for studying the structure and function of proteins, and as a tool for studying the biochemistry and physiology of cells. Finally, it could be used to study the effects of environmental toxins on cells and to develop new drugs for the treatment of cancer and other diseases.
合成法
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is synthesized by the reaction of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with hydrochloric acid. The reaction is carried out in a two-step process, first with the acid and then with the hydrochloric acid. First, the acid is reacted with a base such as sodium hydroxide to form the amine salt of the acid. The amine salt is then reacted with hydrochloric acid to form the hydrochloride salt of the acid. The reaction is carried out at a temperature of approximately 80°C and the product is purified by recrystallization.
特性
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)


![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)




![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
